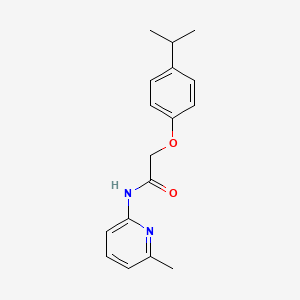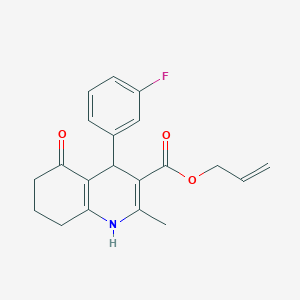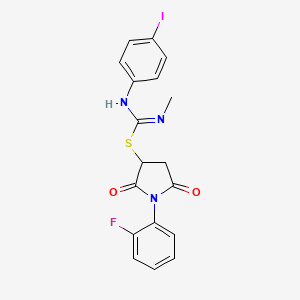
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a triazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用机制
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is metabolized into a toxic compound, MPP+, by the enzyme monoamine oxidase-B. MPP+ selectively targets dopaminergic neurons, leading to their destruction. This mechanism of action has made 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Biochemical and Physiological Effects:
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the selective destruction of dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has also been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, which mimics the pathology of Parkinson's disease. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one in lab experiments, including the fact that it is a toxic compound that requires careful handling and disposal.
未来方向
There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease based on its mechanism of action. Other potential future directions include the study of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one's effects on other biological processes and the development of new compounds based on the structure of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one for use in scientific research.
Conclusion:
In conclusion, 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is a synthetic compound that has been widely used in scientific research to study various biological processes, including the dopaminergic system. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, but also has limitations due to its toxicity. There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease and the study of its effects on other biological processes.
合成方法
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with ethyl acetoacetate followed by the reaction with hydrazine hydrate, and the reaction of 5-methyl-1,2,4-triazin-3(2H)-one with 4-phenylpiperazine. The synthesis of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is relatively simple, making it a readily available compound for research purposes.
科学研究应用
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been widely used in scientific research to study various biological processes, including the dopaminergic system, which is involved in the regulation of movement and behavior. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been shown to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. This has made 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one a valuable tool in the study of Parkinson's disease and the development of potential treatments.
属性
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-13(15-14(20)17-16-11)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYNIGMJLWNKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)

![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5188418.png)

![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)

![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)